(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC16386889
Molecular Formula: C29H25NO7
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H25NO7 |
|---|---|
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C29H25NO7/c1-16-23(37-29(32)17-6-10-24(34-4)25(12-17)35-5)11-8-20-27(31)26(36-28(16)20)13-18-15-30(2)22-9-7-19(33-3)14-21(18)22/h6-15H,1-5H3/b26-13+ |
| Standard InChI Key | HYCGCGTWHBEQBF-LGJNPRDNSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a conjugated system comprising a 5-methoxy-1-methylindole group linked via a methylidene bridge to a 7-methyl-3-oxo-2,3-dihydrobenzofuran core, esterified with a 3,4-dimethoxybenzoate group. The (2E) configuration indicates trans stereochemistry at the double bond connecting the indole and benzofuran units, a critical determinant of molecular geometry and intermolecular interactions.
Key Structural Attributes:
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Indole moiety: Substituted with methoxy (C5) and methyl (N1) groups, enhancing electron density and steric bulk.
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Benzofuran core: A 7-methyl group and ketone (C3) modulate electronic effects and solubility.
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Benzoate ester: 3,4-Dimethoxy substituents influence lipophilicity and hydrogen-bonding capacity.
Physicochemical Characteristics
While experimental data specific to this compound remain limited, extrapolation from analogous structures suggests:
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~499.5 g/mol |
| Solubility | Low in water; moderate in DMSO, DCM |
| Melting Point | Estimated 180–200°C (decomposes) |
The presence of multiple methoxy groups likely enhances solubility in polar aprotic solvents, while the aromatic systems contribute to UV-Vis absorption maxima near 280–320 nm.
Synthesis and Characterization
Synthetic Strategy
Industrial synthesis of such polyfunctional molecules typically employs multi-step protocols:
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Indole Intermediate Preparation:
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5-Methoxy-1-methylindole is synthesized via Fischer indole synthesis, using 4-methoxyphenylhydrazine and methyl pyruvate under acidic conditions.
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Methylation at N1 is achieved using methyl iodide in the presence of a base like potassium carbonate.
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Benzofuran Core Construction:
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Coupling and Esterification:
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The indole and benzofuran units are coupled via a Knoevenagel condensation, utilizing piperidine as a catalyst in refluxing ethanol.
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Esterification with 3,4-dimethoxybenzoyl chloride completes the synthesis, often requiring DMAP as an acyl transfer catalyst.
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Purification and Analysis
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the target compound.
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Spectroscopic Validation:
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H NMR: Characteristic signals include a singlet for N1-methyl (~δ 3.70), methoxy protons (δ 3.80–3.95), and olefinic protons (δ 7.20–7.50, J = 16 Hz).
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HRMS: Molecular ion peak at m/z 499.1732 [M+H].
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Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
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Oxidation: The α,β-unsaturated ketone system is susceptible to epoxidation using meta-chloroperbenzoic acid (mCPBA), forming an epoxide at the double bond .
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the exocyclic double bond, yielding a saturated analog with altered conformational dynamics.
Electrophilic Substitution
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Methoxy-directed reactions: Nitration at the indole C4 position occurs regioselectively due to the electron-donating methoxy group, producing nitro derivatives amenable to further functionalization.
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| VC16363456 | 3,5-Dimethoxybenzoate | Altered benzoate substitution pattern |
| PMC3239034 | Silyl-protected benzofuran | Lack of indole moiety; epoxide functional |
The 3,4-dimethoxybenzoate group in the target compound enhances hydrogen-bonding capacity compared to 3,5-substituted analogs, potentially improving target affinity.
Future Research Directions
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Synthetic Optimization:
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Develop enantioselective routes to access (2Z) isomers for comparative bioactivity studies.
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Explore microwave-assisted synthesis to reduce reaction times.
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Biological Profiling:
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Screen against NCI-60 cancer cell lines to identify lead candidates.
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Assess pharmacokinetic properties, including metabolic stability and plasma protein binding.
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Materials Science Applications:
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Investigate liquid crystalline behavior driven by planar aromatic systems.
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